molecular formula C20H17Cl2NO B1420563 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride CAS No. 1160256-08-5

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420563
M. Wt: 358.3 g/mol
InChI Key: MIZLKSVQPUOMHM-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is a complex chemical compound used in diverse scientific research applications. It has a molecular formula of C20H17Cl2NO and a molecular weight of 358.27 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H17Cl2NO . Detailed structural analysis would require more specific information such as spectroscopic data or crystallographic studies, which are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular formula of C20H17Cl2NO and a molecular weight of 358.27 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

The compound 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride has been explored in various synthetic and characterization studies. Research has shown that such compounds are integral in studying the interactions and reactivities of different chemical structures. For instance, the study of nuclear magnetic resonance (NMR) spectroscopy on chloroquine derivatives highlighted the use of such compounds in understanding the interaction with other chemicals like ammonium chloride, which is medically significant (Kosugi, Yamura, & Furuya, 1990). Another study focused on the syntheses and oxidations of imidazo and pyrimido quinolines, demonstrating the compound's role in chemical synthesis processes (Kwon & Isagawa, 1973).

Structural Studies

Structural studies of quinoline derivatives, including those similar to 7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride, provide insights into their potential applications in various fields such as materials science and pharmacology. For example, the crystal and molecular structure analysis of benzo[h]quinoline complexes of palladium(II) highlights the importance of such compounds in understanding molecular interactions and designing new materials (Deeming, Rothwell, Hursthouse, & New, 1978).

Tautomeric Equilibria Studies

Investigations into the tautomeric equilibria of quinoxalines and related compounds provide valuable information on their chemical properties and potential uses in various applications, from organic synthesis to potential drug development (Kurasawa et al., 1994).

Chemical Reactions and Transformations

Research into the reactions and transformations of quinoline derivatives helps in understanding their reactivity and potential uses in synthetic chemistry. Studies on the chlorination and aromatization reactions of tetrahydrobenzoquinolines, for example, contribute to the knowledge base on how such compounds can be manipulated and used in various chemical syntheses (Kutkevichus, Sherenas, & Poshyunas, 1974).

properties

IUPAC Name

7-chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO/c1-3-4-13-5-7-14(8-6-13)18-11-16(20(22)24)15-9-10-17(21)12(2)19(15)23-18/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZLKSVQPUOMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169226
Record name 7-Chloro-8-methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

CAS RN

1160256-08-5
Record name 7-Chloro-8-methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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